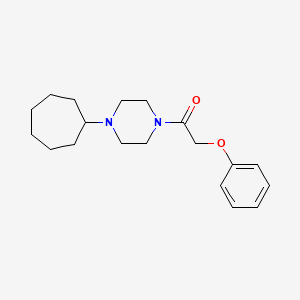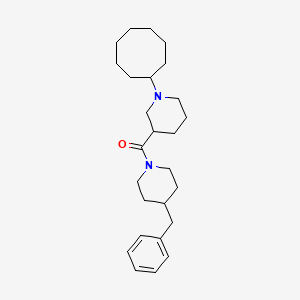![molecular formula C16H7N5O4 B10882504 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)amino]-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B10882504.png)
4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)amino]-5-nitrobenzene-1,2-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-CYANO-4-[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)AMINO]-5-NITROPHENYL CYANIDE is a complex organic compound that features a cyano group, a nitro group, and an isoindole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYANO-4-[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)AMINO]-5-NITROPHENYL CYANIDE typically involves multiple steps. One common method involves the reaction of 4-nitroaniline with phthalic anhydride to form the isoindole derivative. This intermediate is then reacted with cyanogen bromide under basic conditions to introduce the cyano groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-CYANO-4-[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)AMINO]-5-NITROPHENYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and nitro positions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. Solvents such as dimethylformamide (DMF) and dichloromethane (DCM) are often used to facilitate these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups at the cyano or nitro positions .
Aplicaciones Científicas De Investigación
2-CYANO-4-[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)AMINO]-5-NITROPHENYL CYANIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-CYANO-4-[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)AMINO]-5-NITROPHENYL CYANIDE involves its interaction with various molecular targets. The cyano and nitro groups can participate in electron transfer reactions, while the isoindole moiety can interact with biological macromolecules. These interactions can modulate biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2- (4-AMINO-1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-N-TRICYCLO [3.3.1.1 (3,7)]DECAN-1-YL-ACETAMIDE
- 2- (2- { [2- (1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHYL]AMINO}ETHYL)-1H-ISOINDOLE-1,3 (2H)-DIONE
- b-Alanine,N-[4-[2-(2-cyano-4-nitrophenyl)diazenyl]phenyl]-N-methyl-,2- (1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl ester
Uniqueness
What sets 2-CYANO-4-[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)AMINO]-5-NITROPHENYL CYANIDE apart from similar compounds is its combination of functional groups, which confer unique reactivity and potential for diverse applications. The presence of both cyano and nitro groups, along with the isoindole moiety, makes it a versatile compound for various chemical transformations and research applications .
Propiedades
Fórmula molecular |
C16H7N5O4 |
|---|---|
Peso molecular |
333.26 g/mol |
Nombre IUPAC |
4-[(1,3-dioxoisoindol-2-yl)amino]-5-nitrobenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C16H7N5O4/c17-7-9-5-13(14(21(24)25)6-10(9)8-18)19-20-15(22)11-3-1-2-4-12(11)16(20)23/h1-6,19H |
Clave InChI |
DWYNEMZYJKWEMC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)NC3=C(C=C(C(=C3)C#N)C#N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B10882424.png)

![2,6-Dimethyl-4-[1-(4-methylbenzyl)piperidin-4-yl]morpholine](/img/structure/B10882436.png)
![N-[1-(4-chlorophenyl)-2-cyano-1H-benzo[f]chromen-3-yl]-2-methoxybenzamide](/img/structure/B10882443.png)
![(3-Chlorophenyl){4-[4-(2-hydroxyethyl)piperazin-1-yl]piperidin-1-yl}methanone](/img/structure/B10882448.png)
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10882453.png)


methanone](/img/structure/B10882474.png)
![N'-[(3Z)-5-bromo-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B10882478.png)

![3,4-dihydroisoquinolin-2(1H)-yl[1-(4-fluorobenzyl)piperidin-3-yl]methanone](/img/structure/B10882493.png)
![N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide](/img/structure/B10882498.png)
![5,6-bis(4-methoxyphenyl)-N-(2-morpholinoethyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B10882509.png)
